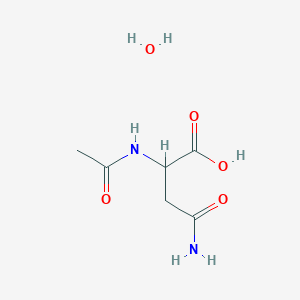![molecular formula C25H23N3O6 B11952505 methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate CAS No. 881402-59-1](/img/structure/B11952505.png)
methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is a complex organic compound with a molecular formula of C25H23N3O6. This compound is known for its unique structure, which includes a methoxy group, an anilino group, and a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to form the hydrazone. This intermediate is further reacted with methyl 4-hydroxybenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and anilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-{[2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
- Methyl 4-{[2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
- Methyl 4-{[2-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
Uniqueness
Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
881402-59-1 |
|---|---|
Molekularformel |
C25H23N3O6 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
methyl 4-[[2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]methyl]benzoate |
InChI |
InChI=1S/C25H23N3O6/c1-32-21-13-11-20(12-14-21)27-23(29)24(30)28-26-15-19-5-3-4-6-22(19)34-16-17-7-9-18(10-8-17)25(31)33-2/h3-15H,16H2,1-2H3,(H,27,29)(H,28,30)/b26-15+ |
InChI-Schlüssel |
MDISNDAJRULGIU-CVKSISIWSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
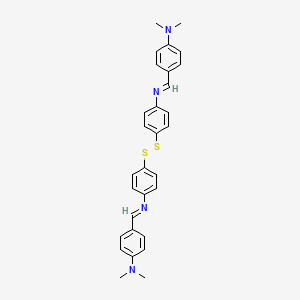
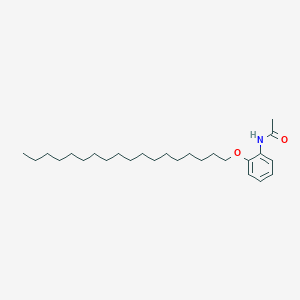
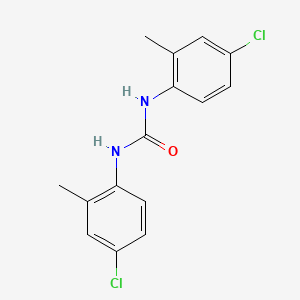

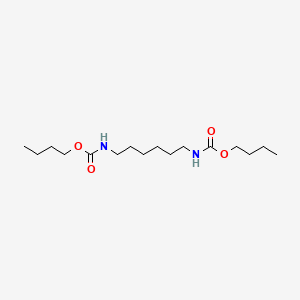
![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)

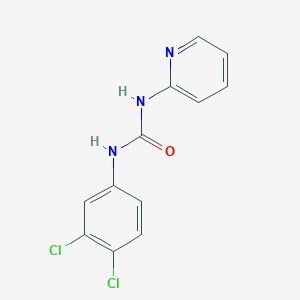
![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)

